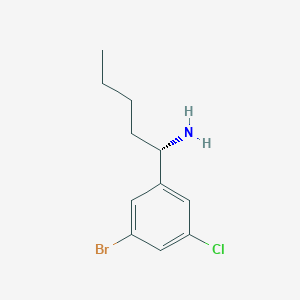
Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate is a synthetic organic compound that belongs to the class of sulfinylamino ketones This compound is characterized by the presence of a bromophenyl group, a tert-butylsulfinylamino group, and a thiophenyl group attached to a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate typically involves multi-step organic reactions. One common approach is:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group is introduced through electrophilic aromatic substitution.
Introduction of the Thiophenyl Group: The thiophenyl group can be added via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Sulfinylamino Group: The tert-butylsulfinylamino group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through esterification and ketone formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfinylamino and thiophenyl groups may contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(4-chlorophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate
- Methyl 5-(4-fluorophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate
Uniqueness
Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the sulfinylamino and thiophenyl groups also contributes to its distinct chemical properties.
Propriétés
Formule moléculaire |
C20H24BrNO4S2 |
|---|---|
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
methyl 5-(4-bromophenyl)-5-(tert-butylsulfinylamino)-3-oxo-5-thiophen-3-ylpentanoate |
InChI |
InChI=1S/C20H24BrNO4S2/c1-19(2,3)28(25)22-20(15-9-10-27-13-15,12-17(23)11-18(24)26-4)14-5-7-16(21)8-6-14/h5-10,13,22H,11-12H2,1-4H3 |
Clé InChI |
DMAXTQNKGQNZMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)NC(CC(=O)CC(=O)OC)(C1=CC=C(C=C1)Br)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


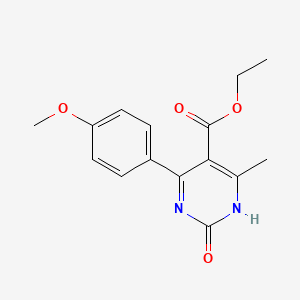

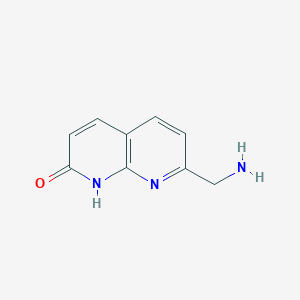

![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
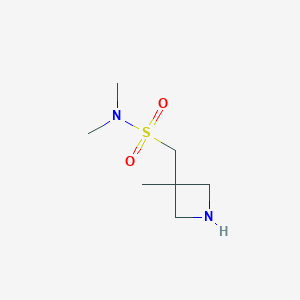
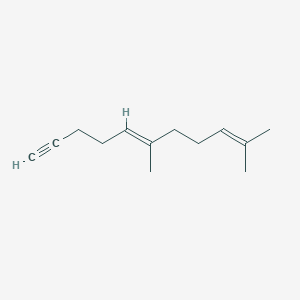
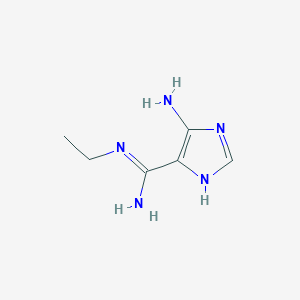
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

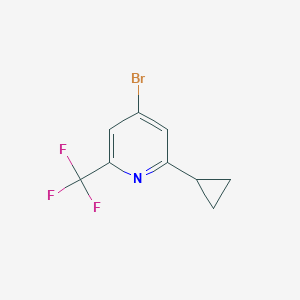

![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
